molecular formula C14H13N3OS3 B2855728 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone CAS No. 878061-29-1

1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone

Cat. No. B2855728
CAS RN: 878061-29-1
M. Wt: 335.46
InChI Key: MANXMPWOSQFHHN-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of this compound has been described in various studies . The yield of the compound was reported to be around 65% . The synthesis involved the use of 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This makes the compound versatile and capable of participating in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its yield (65%), 1H NMR (DMSO-d6, 500 MHz), 13C NMR (DMSO-d6, 125 MHz), and MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .

Scientific Research Applications

Synthesis and Biological Activities

The compound of interest is part of a broader class of chemicals that have been synthesized for various biological activities. For instance, derivatives such as 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone have shown potent immunosuppressive properties against macrophages and T-lymphocytes, as well as significant inhibitory effects on LPS-stimulated NO generation. These compounds have also demonstrated strong cytotoxicity against different cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia, highlighting their potential in cancer research (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, & I. Fakhr, 2011).

Antimicrobial and Antimalarial Activities

Another area of application for these derivatives is in the development of antimicrobial and antimalarial agents. Compounds synthesized from similar structural precursors have been tested and shown good to excellent antibacterial activity, with some analogs also exhibiting notable antimalarial effects. This suggests a promising avenue for the development of new treatments for infectious diseases (Rajesh H. Vekariya et al., 2017).

Antitumor Activities

In cancer research, derivatives like 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone have been used as building blocks to synthesize compounds with antitumor activities. Some of these synthesized compounds have shown promising results against MCF-7 tumor cells, indicating potential applications in the development of anticancer drugs (H. Mahmoud et al., 2021).

Future Directions

Thiazole derivatives, including “1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone”, have shown promising biological activities, suggesting their potential for the development of new therapeutic agents . Future research could focus on exploring the diverse biological activities of this compound and its potential applications in medicine.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interact with DNA . The specific interactions would depend on the structure of the compound and the nature of its targets.

Biochemical Pathways

The compound may affect various biochemical pathways, given the diverse biological activities of thiazole derivatives . For example, it could influence pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth. The downstream effects would depend on the specific pathways affected and could include changes in cellular functions, physiological responses, and disease progression.

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption and distribution in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the compound could potentially induce a wide range of effects . For example, it could reduce inflammation, alleviate pain, inhibit microbial growth, suppress viral replication, promote diuresis, prevent convulsions, protect neurons, or inhibit tumor growth.

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility could affect its absorption and distribution in the body, while its stability could be influenced by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s efficacy could be affected by factors such as the concentration of its targets, the presence of competing substances, and the physiological state of the cells or tissues it interacts with.

properties

IUPAC Name

1-[4-methyl-2-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS3/c1-7-12(8(2)18)21-13(15-7)17-14-16-11-9(19-3)5-4-6-10(11)20-14/h4-6H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANXMPWOSQFHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC3=C(S2)C=CC=C3SC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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